molecular formula C23H27F2NO5S B14922989 Butan-2-yl 2-({[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Butan-2-yl 2-({[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14922989
M. Wt: 467.5 g/mol
InChI Key: ZNBPFKNOYVLBDU-UHFFFAOYSA-N
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Description

Butan-2-yl 2-({[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including difluoromethoxy and ethoxy groups.

Preparation Methods

The synthesis of Butan-2-yl 2-({[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of Substituents: The difluoromethoxy and ethoxy groups are introduced via nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the benzothiophene core with the butan-2-yl group through esterification or amidation reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Butan-2-yl 2-({[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Butan-2-yl 2-({[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Butan-2-yl 2-({[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Butan-2-yl 2-({[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C23H27F2NO5S

Molecular Weight

467.5 g/mol

IUPAC Name

butan-2-yl 2-[[4-(difluoromethoxy)-3-ethoxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H27F2NO5S/c1-4-13(3)30-22(28)19-15-8-6-7-9-18(15)32-21(19)26-20(27)14-10-11-16(31-23(24)25)17(12-14)29-5-2/h10-13,23H,4-9H2,1-3H3,(H,26,27)

InChI Key

ZNBPFKNOYVLBDU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC(F)F)OCC

Origin of Product

United States

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